molecular formula C9H8FNO3 B11901049 5-Fluoro-2-nitrophenylacetone

5-Fluoro-2-nitrophenylacetone

Cat. No.: B11901049
M. Wt: 197.16 g/mol
InChI Key: BMCKPBAHCMQWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-nitrophenylacetone: is an organic compound with the molecular formula C9H8FNO3 It is a derivative of phenylacetone, where the phenyl ring is substituted with a fluorine atom at the 5-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitrophenylacetone typically involves the nitration of 5-fluoroacetophenone followed by a series of chemical reactions to introduce the nitro group at the desired position. One common method involves the use of nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions to achieve the desired substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ advanced reactors and optimized reaction conditions to minimize by-products and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoro-2-nitrophenylacetone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or iron powder in acidic conditions are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of 5-fluoro-2-nitrobenzoic acid.

    Reduction: Formation of 5-fluoro-2-aminophenylacetone.

    Substitution: Formation of various substituted phenylacetone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Fluoro-2-nitrophenylacetone is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: The compound is investigated for its potential pharmacological properties. Derivatives of this compound may exhibit activity against certain diseases, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrophenylacetone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    5-Fluoro-2-nitrophenylacetonitrile: Similar in structure but with a nitrile group instead of a ketone.

    5-Fluoro-2-nitrobenzotrifluoride: Contains a trifluoromethyl group instead of a phenylacetone moiety.

    5-Fluoro-2-nitrophenol: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness: 5-Fluoro-2-nitrophenylacetone is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, combined with the acetone moiety. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(5-fluoro-2-nitrophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c1-6(12)4-7-5-8(10)2-3-9(7)11(13)14/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCKPBAHCMQWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.